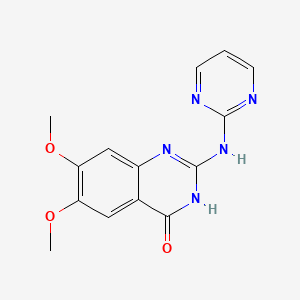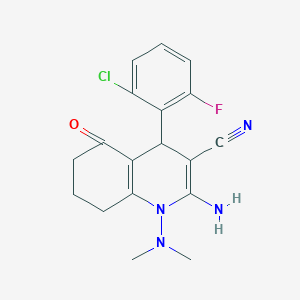
6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that was first synthesized in the late 1990s. It has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone is a reversible inhibitor of the ATP-binding site of the EGFR tyrosine kinase. It competes with ATP for binding to the kinase domain of EGFR, preventing the phosphorylation of downstream signaling proteins that promote cancer cell growth and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in both in vitro and in vivo models of NSCLC. It has been shown to inhibit the growth of NSCLC cells by inducing cell cycle arrest and apoptosis. In addition, 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been shown to inhibit the migration and invasion of NSCLC cells, which are key processes involved in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone is its specificity for EGFR. It has been shown to have little to no effect on other receptor tyrosine kinases, making it a useful tool for studying the role of EGFR in cancer. However, one limitation of 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone. Another area of interest is the combination of 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Finally, there is interest in studying the role of 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone in other types of cancer, beyond NSCLC.
Synthesis Methods
6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the reaction of 2-amino-4-methoxy-6,7-dimethylquinoline with 2-chloropyrimidine, followed by a series of purification steps. The final product is obtained as a white powder with a melting point of 292-294°C.
Scientific Research Applications
6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of NSCLC. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer, including NSCLC. By inhibiting EGFR activity, 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone can block the downstream signaling pathways that promote cancer cell growth and survival.
properties
IUPAC Name |
6,7-dimethoxy-2-(pyrimidin-2-ylamino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-21-10-6-8-9(7-11(10)22-2)17-14(18-12(8)20)19-13-15-4-3-5-16-13/h3-7H,1-2H3,(H2,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSOQHPNSZCQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)NC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-[(pyrimidin-2-yl)amino]-3H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139576.png)
![N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139583.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-ethylpiperidine](/img/structure/B6139591.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B6139603.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxy-6-iodophenoxy}acetamide](/img/structure/B6139604.png)
![4-(3-nitrophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6139607.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B6139618.png)
![2-chloro-4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B6139623.png)
![N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B6139635.png)
![ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6139638.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B6139643.png)
![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6139653.png)
![[3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6139659.png)